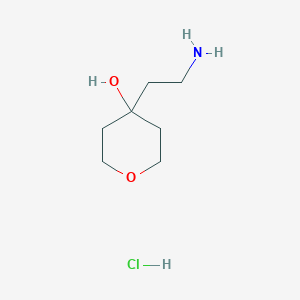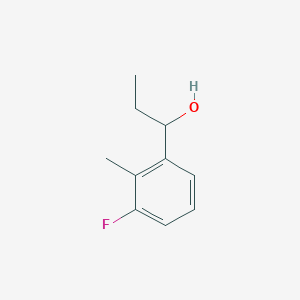
1-(3-Fluoro-2-methylphenyl)propan-1-ol
説明
1-(3-Fluoro-2-methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Intramolecular Nucleophilic Substitutions
- "1-(3-Fluoro-2-methylphenyl)propan-1-ol" can be cyclized to chroman through chromium tricarbonyl complexes or via the action of the (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation, as demonstrated in the synthesis of chromans (Houghton, Voyle, & Price, 1980).
Microbial Reduction for Enantiomeric Purity
- The compound's derivatives have been studied for microbial reduction to achieve high enantiomeric purity. This is evident in the production of (S)-1-fluoro-3-(p-tolylsulphonyl)propan-2-ol and similar compounds (Bernardi et al., 1988).
Cyclisation via Radical Intermediates
- There is evidence that variants of this compound undergo 1,5- and 1,6-cyclisation via both aryl radical cation and alkoxyl radical intermediates, with variations in product yields and regioselectivities observed (Goosen, Mccleland, & Rinaldi, 1993).
Antimicrobial and Antiradical Activity
- Derivatives of "this compound" have been synthesized and tested for antimicrobial and antiradical activities, indicating potential pharmaceutical applications (Čižmáriková et al., 2020).
Fluorimetric Detection in Micellar Electrokinetic Chromatography
- The compound's derivatives have been used to study the indirect fluorimetric detection in micellar electrokinetic chromatography, demonstrating potential analytical applications (Morin, Mofaddel, Desbène, & Desbène, 2000).
Hydrogenation Catalysis
- The compound has been used in studies related to hydrogenation catalysis, such as the synthesis of 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol using NiB/SiO2 amorphous alloy as a catalyst (Tang Lin-sheng, 2008).
Flavourings in Animal Feed
- This compound's derivatives have been evaluated for their safety and efficacy as flavourings in animal feed, with a focus on their potential irritancy and sensitization effects (Westendorf, 2012).
作用機序
Target of Action
“1-(3-Fluoro-2-methylphenyl)propan-1-ol” is a type of alcohol, and alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes .
Mode of Action
Alcohols can act as weak acids, donating a proton to a base and forming an alkoxide ion . They can also undergo reactions at the carbon atom bonded to the hydroxyl group, such as nucleophilic substitution or oxidation .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific molecular targets. Alcohols can affect multiple biochemical pathways, often disrupting normal cellular function .
Pharmacokinetics
Alcohols are generally well absorbed from the gastrointestinal tract, and their distribution in the body tends to follow water distribution . They are primarily metabolized in the liver, and the products of alcohol metabolism can have various effects on the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific molecular targets and the concentrations achieved in different tissues. In general, alcohols can have a wide range of effects, from cellular damage to altered signaling pathways .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that might interact with the compound .
生化学分析
Biochemical Properties
1-(3-Fluoro-2-methylphenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical transformations that affect its activity and potency. Long-term studies in vitro or in vivo can provide insights into its stability and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound. Threshold effects and toxicological studies can provide valuable information for its potential use in medical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6,10,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVAMMGNKYZHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

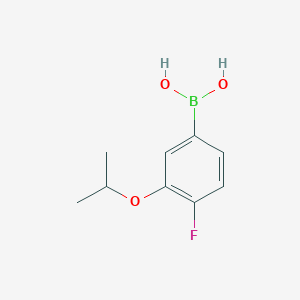
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)
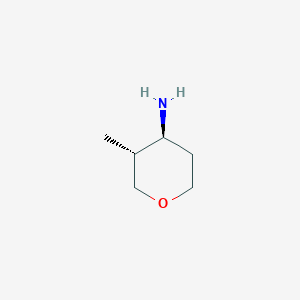
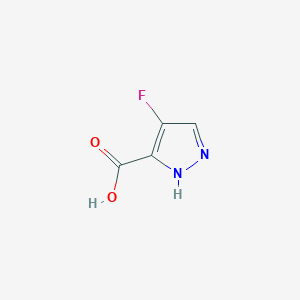
![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)
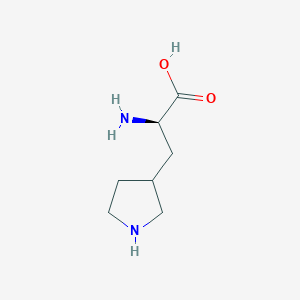

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)

